molecular formula C18H26N4O7S2 B1200916 2',3'-Dideoxytiazofurin CAS No. 135355-98-5

2',3'-Dideoxytiazofurin

Cat. No.: B1200916
CAS No.: 135355-98-5
M. Wt: 474.6 g/mol
InChI Key: RBZNREKBGSMXQX-NDIQRBAYSA-N
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Description

2’,3’-Dideoxytiazofurin is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose ring, which distinguishes it from its parent compound, tiazofurin. The molecular formula of 2’,3’-Dideoxytiazofurin is C9H12N2O3S, and it is known for its potential antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxytiazofurin typically involves the selective removal of hydroxyl groups from tiazofurin. One common method includes the use of protective groups to shield the desired positions on the ribose ring, followed by deoxygenation reactions. For instance, the compound can be synthesized by reacting tiazofurin with a deoxygenating agent such as tributyltin hydride in the presence of a radical initiator .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxytiazofurin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxytiazofurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxytiazofurin involves its incorporation into cellular nucleotide pools, where it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, and its inhibition leads to a depletion of guanine nucleotides, ultimately resulting in the suppression of DNA and RNA synthesis. This mechanism underlies the compound’s antiviral and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2’,3’-Dideoxytiazofurin is unique due to its specific inhibition of inosine monophosphate dehydrogenase, which distinguishes it from other nucleoside analogs that may target different enzymes or pathways. Its structural modifications also confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNREKBGSMXQX-NDIQRBAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928970
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135355-98-5
Record name 2',3'-Dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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